5-Bromo-2-iodonicotinic acid
CAS No.:
Cat. No.: VC15879097
Molecular Formula: C6H3BrINO2
Molecular Weight: 327.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrINO2 |
|---|---|
| Molecular Weight | 327.90 g/mol |
| IUPAC Name | 5-bromo-2-iodopyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H3BrINO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) |
| Standard InChI Key | UULUEGJHSWRUFP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)I)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Bromo-2-iodonicotinic acid (CAS 65550-80-3) possesses the molecular formula C₆H₃BrINO₂, with a molecular weight of 327.90 g/mol . The pyridine ring features:
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A carboxylic acid group at position 3
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Bromine substitution at position 5
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Iodine substitution at position 2
The spatial arrangement of these substituents creates distinct electronic effects, as evidenced by its Canonical SMILES: C(O)(=O)C1=C(Br)N=CC(I)=C1 . This configuration enables multiple reaction pathways, particularly in cross-coupling reactions and nucleophilic substitutions.
Crystallographic and Spectroscopic Data
Key physical characteristics include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 196-198°C | |
| X-ray Diffraction Pattern | Orthorhombic system | - |
| NMR Shifts (¹H) | δ 8.75 (H-4), 8.32 (H-6) | - |
While full crystallographic data remains unpublished, comparative analysis with similar halogenated pyridines suggests strong intermolecular halogen bonding influences its solid-state packing .
Physicochemical Properties
Solubility Profile
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in:
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Polar aprotic solvents (DMF, DMSO)
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Halogenated solvents (DCM, chloroform)
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Methanol/water mixtures (≥50% organic)
Solubility parameters (Hansen values):
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δD = 18.5 MPa¹/²
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δP = 12.1 MPa¹/²
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δH = 6.8 MPa¹/²
Stability Characteristics
Key degradation pathways include:
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Photolytic dehalogenation under UV light
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Hydrolytic cleavage of C-I bonds at pH >9
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Thermal decomposition above 250°C
Storage recommendations:
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Amber glass containers under inert gas
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Temperature-controlled environments (-20°C)
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Desiccant-containing packages
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a versatile building block for:
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Kinase inhibitors: Particularly VEGFR2 antagonists through Suzuki-Miyaura couplings
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Antimicrobial agents: Halogen-rich structure disrupts bacterial membranes
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PET radiotracers: Iodine-123/131 substitutions enable imaging applications
Material Science Applications
Emerging uses include:
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Organic semiconductors: Halogen interactions enhance charge transport
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Metal-organic frameworks: Coordination sites at carboxylic acid and halogens
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Liquid crystals: Tuning mesophase behavior through halogen substitution
Comparative Analysis with Structural Analogues
| Compound | Molecular Formula | Key Differences | Reactivity Profile |
|---|---|---|---|
| 5-Bromo-2-iodonicotinic acid | C₆H₃BrINO₂ | Dual halogen, carboxylic acid | Cross-coupling, substitution |
| 2-Iodonicotinic acid | C₆H₄INO₂ | Single iodine substitution | Electrophilic substitution |
| 5-Bromo-4-methylnicotinic acid | C₇H₆BrNO₂ | Methyl group at C4 | Steric hindrance effects |
| 5-Bromo-2-chloroisonicotinic acid | C₆H₃BrClNO₂ | Chlorine instead of iodine | Reduced oxidative stability |
The dual halogenation in 5-bromo-2-iodonicotinic acid creates synergistic effects:
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